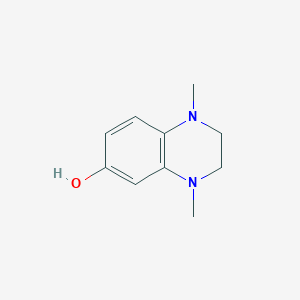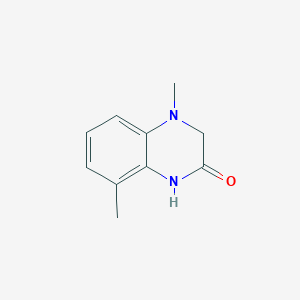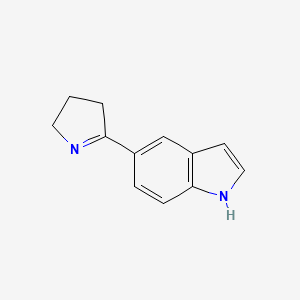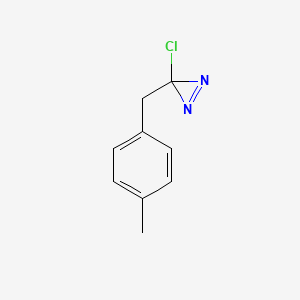
1-Ethoxy-4-ethyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-ethyl-2-methoxybenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, featuring ethoxy, ethyl, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-ethyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with ethoxy, ethyl, and methoxy groups. The reaction typically proceeds in two steps:
Methoxylation and Ethoxylation: Methoxy and ethoxy groups can be introduced using methanol (CH3OH) and ethanol (C2H5OH) respectively, in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-ethyl-2-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethoxy-4-ethyl-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. The presence of ethoxy, ethyl, and methoxy groups can influence the reactivity and orientation of these reactions.
Molecular Targets and Pathways:
Electrophilic Species: The compound can react with electrophiles such as halogens and nitronium ions.
Pathways: The reactions typically proceed through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
1-Ethoxy-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-methoxybenzene: Similar structure but with different positions of the ethoxy and methoxy groups.
Uniqueness: 1-Ethoxy-4-ethyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The combination of ethoxy, ethyl, and methoxy groups provides a distinct set of characteristics that differentiate it from other benzene derivatives.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-ethoxy-4-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
FUXQOPCFSOIUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)





![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
